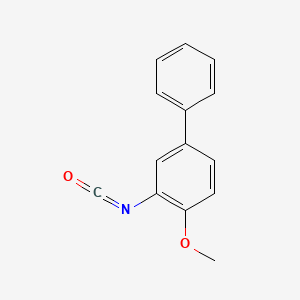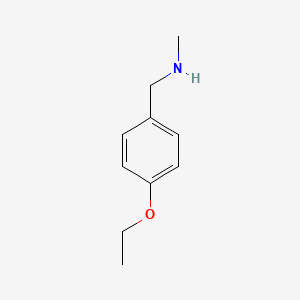
MTH-DL-Tyrosine
Descripción general
Descripción
MTH-DL-Tyrosine, also known as α-Methyl-DL-tyrosine (α-MT), is a compound that inhibits dopamine production and prevents apoptosis stimulated by mutant α-synuclein . It has the molecular formula C11H12N2O2S and a molecular weight of 236.29 .
Synthesis Analysis
Tyrosine is an aromatic amino acid critical to the synthesis of compounds such as neurotransmitters and melanin . Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula 4-(HO)C6H4CH2C(CH3)(NH2)CO2CH3 . The structure is consistent with its molecular weight of 236.29 .Chemical Reactions Analysis
Tyrosine undergoes an enzyme cascade-triggered colorimetric reaction for detection, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin . Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 169-171 °C . It has a density of 1.40±0.1 g/cm3 . It is soluble in methanol, forming a clear light yellow solution at 25 mg/mL .Aplicaciones Científicas De Investigación
A. Role in Plant Growth and Development
MTH-DL-Tyrosine plays a critical role in the synthesis of the amino acids tyrosine and phenylalanine in plants. Studies on maize have shown that mutations in arogenate dehydrogenase genes, which are involved in tyrosine synthesis, result in impaired vegetative growth and development. These findings highlight the essential role of tyrosine synthesis in plant growth and metabolism (Holding et al., 2010).
B. Implications in Metabolic Disorders
Research has indicated that tyrosine deficiency, due to tetrahydrobiopterin (BH4) deficiency, can lead to the inactivation of mTORC1 and the activation of the autophagic pathway. This is particularly relevant in metabolic syndromes like phenylketonuria (PKU), suggesting the importance of tyrosine in metabolic processes (Kwak et al., 2011).
C. Neurotransmitter Synthesis
This compound is essential in dopamine biosynthesis. Studies have shown that the enzyme tyrosine hydroxylase (TH), which catalyzes the first step in dopamine synthesis, is regulated by protein phosphorylation influenced by synaptic vesicle proton gradients. This implies a crucial role for tyrosine in neurotransmitter synthesis and regulation (Chen et al., 2003).
D. Cancer Research
Tyrosine kinases have been implicated in various forms of cancer. Studies have shown that mutations in the RET protooncogene, which encodes a receptor tyrosine kinase, are associated with multiple endocrine neoplasia type 2B. This underscores the significance of tyrosine and its derivatives in oncogenic processes (Carlson et al., 1994).
E. Role in Plant Cell Microtubule Organization
Research on Arabidopsis thaliana suggests that tyrosine phosphorylation/dephosphorylation is important in microtubule organization in plant cells. This indicates that tyrosine and its enzymes might play a role in cell structure and dynamics (Yemets et al., 2008).
Mecanismo De Acción
Target of Action
MTH-DL-Tyrosine is a complex compound that interacts with several targets within the body. One of the primary targets of this compound is the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine .
Mode of Action
This compound interacts with its targets, such as tyrosine hydroxylase, by inhibiting their activity . This inhibition can lead to a decrease in the production of catecholamine neurotransmitters, which can have significant effects on various physiological processes .
Biochemical Pathways
This compound affects several biochemical pathways. It primarily impacts the pathway of tyrosine catabolism . In this pathway, tyrosine is converted into fumaric acid, which can join the Krebs cycle and give glucose by neoglucogenesis . This process confers on the two amino acids a glucogenic character . On the other hand, it also leads to aceto-acetic acid, hence the ketogenic character of phenylalanine and tyrosine .
Pharmacokinetics
The molecular weight of this compound is 23629 , which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific context. For instance, the inhibition of tyrosine hydroxylase can lead to a decrease in the production of catecholamine neurotransmitters . This can have significant effects on various physiological processes, including mood regulation and the body’s response to stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be 2-8°C , suggesting that temperature can affect its stability Furthermore, the pH of the environment could potentially influence the ionization state of this compound, thereby affecting its absorption and distribution within the body
Safety and Hazards
MTH-DL-Tyrosine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn for protection . In case of accidental ingestion or contact, immediate medical attention is required .
Análisis Bioquímico
Biochemical Properties
MTH-DL-Tyrosine is commonly used to synthesize polypeptides and proteins with specific biological activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tyrosine, a related compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tyrosine, a related compound, has been shown to have effects that change over time in laboratory settings .
Dosage Effects in Animal Models
Tyrosine, a related compound, has been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes and cofactors. Tyrosine, a related compound, is known to be involved in several metabolic pathways, including the synthesis of catecholamines, thyroid hormones, and melanin .
Transport and Distribution
Tyrosine, a related compound, is known to interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
Tyrosine, a related compound, is known to be localized in various subcellular compartments, with its activity and function influenced by targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBESPZQFAJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397148 | |
| Record name | MTH-DL-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886-26-0 | |
| Record name | MTH-DL-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)



![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)


![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)


![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)
